ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a benzoylamino group, a 4-chlorophenyl-furylmethylene moiety, and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO5S/c1-2-31-25(30)21-22(28)20(33-24(21)27-23(29)16-6-4-3-5-7-16)14-18-12-13-19(32-18)15-8-10-17(26)11-9-15/h3-14,28H,2H2,1H3/b20-14-,27-24? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWFMKXNZBSZSS-AKZCVUIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=NC(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=NC(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound’s closest structural analogues are derivatives of thiophene, thiazole, or benzodiazepine cores with chlorophenyl, ester, or amide substituents. Below is a comparative analysis based on the evidence:
Critical Analysis of Substituent Effects
Benzoylamino vs.
4-Chlorophenyl vs. 2-Chlorophenyl : The 4-chlorophenyl group (target compound) offers a linear hydrophobic extension, whereas the 2-chlorophenyl isomer (as in ) introduces steric hindrance, possibly altering binding pocket interactions.
Ethyl Ester vs. Free Carboxylic Acid : The ethyl ester in the target compound enhances lipophilicity and membrane permeability compared to the free carboxylic acid in , which may favor solubility but limit bioavailability.
Preparation Methods
Core Thiophene Scaffold Construction
The target molecule’s backbone derives from a 4-oxo-4,5-dihydrothiophene-3-carboxylate core. Retrosynthetic disconnection reveals ethyl 4-oxo-4,5-dihydrothiophene-3-carboxylate as a primary intermediate, accessible via cyclization of α-N-benzoylglycine derivatives. Patents highlight analogous cyclization strategies using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in benzene with triethylamine, achieving ring closure within 15–20 minutes at room temperature.
Substituted Aldehyde Precursor
The 5-(4-chlorophenyl)-2-furaldehyde component is synthesized separately through formylation of 5-(4-chlorophenyl)furan-2-carboxylic acid, followed by reduction. This aldehyde undergoes Knoevenagel condensation with the thiophene core’s keto group to install the methylene bridge.
Stepwise Synthesis Methodology
Cyclization of α-N-Benzoylglycine
Procedure :
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Suspend α-N-benzoylglycine (1.0 mol) in dry benzene (30 mL/g) with triethylamine (2.5 mol).
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Add p-toluenesulfonyl chloride (1.0 mol) and stir at 25°C for 15–20 minutes until salt precipitation.
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Filter triethylamine salts and concentrate the benzene phase under reduced pressure.
Mechanistic Insight :
p-Toluenesulfonyl chloride activates the carboxyl group, facilitating nucleophilic attack by the adjacent amino group to form the thiophene ring. The reaction proceeds via a six-membered transition state, with triethylamine scavenging HCl byproduct.
Acylation to Install Benzoylamino Group
Procedure :
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React the cyclized thiophene intermediate (1.0 mol) with benzoyl chloride (1.2 mol) in dichloromethane.
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Add triethylamine (2.0 mol) dropwise at 0°C and stir for 4 hours.
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Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).
Yield Optimization :
Knoevenagel Condensation with 5-(4-Chlorophenyl)-2-Furaldehyde
Procedure :
-
Dissolve the acylated thiophene (1.0 mol) and 5-(4-chlorophenyl)-2-furaldehyde (1.1 mol) in anhydrous acetone.
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Add piperidine (0.2 mol) and reflux at 60°C for 6 hours under N₂.
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Concentrate and recrystallize from ethanol to isolate the product.
Critical Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetone | 68% |
| Catalyst | Piperidine | 55% |
| Temperature | 60°C | Max. conversion |
Mechanism :
Piperidine deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Conjugation stabilizes the transition state, forming the exocyclic double bond.
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.65 (s, 1H, CH=C), 7.45–7.30 (m, 7H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
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IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C).
Reaction Optimization and Troubleshooting
Solvent Effects on Condensation Yield
Polar aprotic solvents like acetone enhance enolate stabilization, driving condensation equilibrium toward product.
Catalyst Screening
Piperidine’s moderate basicity prevents over-dehydration, unlike stronger bases like DBU.
Scalability and Industrial Adaptations
Pilot-Scale Production
Continuous Flow Alternatives
Microreactor systems reduce condensation step time to 2 hours via enhanced heat/mass transfer.
Stability and Degradation Pathways
Thermal Stability
Hydrolytic Sensitivity
The ethyl ester undergoes slow hydrolysis in aqueous NaOH (t₁/₂ = 8 hours at pH 12).
Alternative Synthetic Routes
Microwave-Assisted Condensation
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including cyclization of the thiophene core, benzoylation, and furyl-methylene coupling. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for benzoylation .
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during cyclization .
- Temperature control : Exothermic steps (e.g., furyl-methylene coupling) require gradual heating (<70°C) to avoid side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The thiophene ring protons resonate at δ 6.8–7.2 ppm, while the benzoyl group appears at δ 7.5–8.1 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help validate the furyl-methylene linkage .
- IR spectroscopy : Look for C=O stretches (1680–1720 cm⁻¹) and N-H bends (3300 cm⁻¹) to confirm functional groups .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Quantum mechanical calculations (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict reactive sites (e.g., electrophilic thiophene C4) .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina. Prioritize derivatives with binding energies <−8 kcal/mol .
- ADMET prediction : Use SwissADME to assess solubility (LogP <5) and cytochrome P450 inhibition risks .
Q. How should researchers resolve contradictions in reported reaction yields for analogous compounds?
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, pH, and stirring rate .
- Statistical analysis : Use ANOVA to determine significant factors (p <0.05). Contradictions often arise from unoptimized catalyst ratios or moisture-sensitive steps .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Comparative SAR table :
| Derivative | Substituent Modifications | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|---|
| A | 4-Cl → 4-F | 12 μM (COX-2) | Enhanced selectivity |
| B | Ethyl ester → methyl ester | 18 μM (COX-2) | Reduced solubility |
| C | Thiophene → pyridine | Inactive | Core heterocycle critical |
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity. The 4-chlorophenyl group contributes 40% of COX-2 inhibition .
Q. How can reaction mechanisms be validated for key synthetic steps (e.g., furyl-methylene coupling)?
- Isotopic labeling : Introduce ¹³C at the methylene carbon to track bonding via 2D NMR (HSQC) .
- Kinetic studies : Monitor intermediate formation using in-situ FTIR. A linear free-energy relationship (LFER) plot confirms a concerted mechanism .
Methodological Considerations
- Data reproducibility : Replicate experiments ≥3 times under inert atmosphere (N₂/Ar) to minimize oxidation .
- Advanced analytics : Use X-ray crystallography (if crystals form) to resolve stereochemical ambiguities. For amorphous solids, dynamic NMR at variable temperatures (298–343 K) can detect hindered rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
